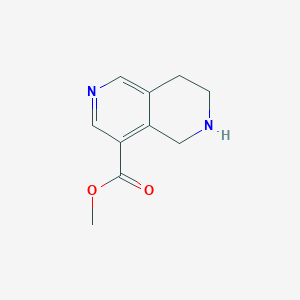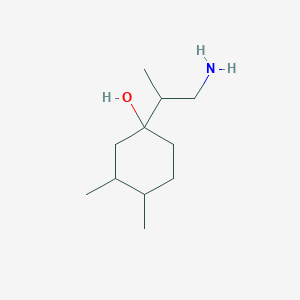
1-(1-Aminopropan-2-yl)-3,4-dimethylcyclohexan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(1-Aminopropan-2-yl)-3,4-dimethylcyclohexan-1-ol is a complex organic compound with a unique structure that includes an aminopropyl group attached to a dimethylcyclohexanol ring
Métodos De Preparación
The synthesis of 1-(1-Aminopropan-2-yl)-3,4-dimethylcyclohexan-1-ol typically involves multiple steps. One common method includes the reaction of 3,4-dimethylcyclohexanone with 1-aminopropan-2-ol under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as palladium on carbon, and under hydrogenation conditions to facilitate the formation of the desired product.
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include additional purification steps, such as recrystallization or chromatography, to ensure the final product meets the required specifications.
Análisis De Reacciones Químicas
1-(1-Aminopropan-2-yl)-3,4-dimethylcyclohexan-1-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a catalyst, such as palladium on carbon, to yield reduced forms of the compound.
Substitution: The amino group in the compound can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups using appropriate reagents.
Common reagents and conditions used in these reactions include strong oxidizing agents for oxidation, hydrogen gas and catalysts for reduction, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1-(1-Aminopropan-2-yl)-3,4-dimethylcyclohexan-1-ol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis.
Biology: The compound can be used in studies related to enzyme interactions and metabolic pathways. Its structural features allow it to interact with various biological molecules, making it useful in biochemical research.
Medicine: Potential applications in drug development, particularly in designing compounds with specific pharmacological properties. Its ability to interact with biological targets makes it a candidate for further investigation in medicinal chemistry.
Industry: Used in the production of specialty chemicals and materials. Its unique properties can be leveraged in the development of new materials with specific characteristics.
Mecanismo De Acción
The mechanism of action of 1-(1-Aminopropan-2-yl)-3,4-dimethylcyclohexan-1-ol involves its interaction with specific molecular targets. The aminopropyl group allows the compound to form hydrogen bonds and electrostatic interactions with various biological molecules, influencing their activity. The compound may act on specific enzymes or receptors, modulating their function and leading to various biological effects.
Comparación Con Compuestos Similares
1-(1-Aminopropan-2-yl)-3,4-dimethylcyclohexan-1-ol can be compared with other similar compounds, such as:
1-Aminopropan-2-ol: A simpler amino alcohol that lacks the cyclohexanol ring. It is used in various chemical and biological applications but has different properties due to its simpler structure.
2-Propanol, 1-amino-: Another amino alcohol with a different structural arrangement. It has distinct chemical and biological properties compared to this compound.
The uniqueness of this compound lies in its combination of the aminopropyl group with the dimethylcyclohexanol ring, providing it with specific chemical and biological properties that are not found in simpler amino alcohols.
Propiedades
Fórmula molecular |
C11H23NO |
|---|---|
Peso molecular |
185.31 g/mol |
Nombre IUPAC |
1-(1-aminopropan-2-yl)-3,4-dimethylcyclohexan-1-ol |
InChI |
InChI=1S/C11H23NO/c1-8-4-5-11(13,6-9(8)2)10(3)7-12/h8-10,13H,4-7,12H2,1-3H3 |
Clave InChI |
SZDWNYRFGGQTOR-UHFFFAOYSA-N |
SMILES canónico |
CC1CCC(CC1C)(C(C)CN)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-{8-Fluoroimidazo[1,2-a]pyridin-3-yl}acetic acid](/img/structure/B13180366.png)
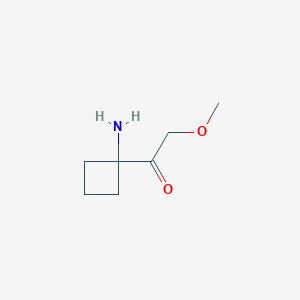
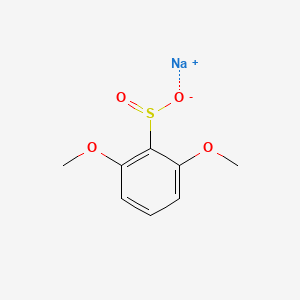
![2-[4-(6-Methylpyridazin-3-yl)piperazin-1-yl]ethanol](/img/structure/B13180377.png)

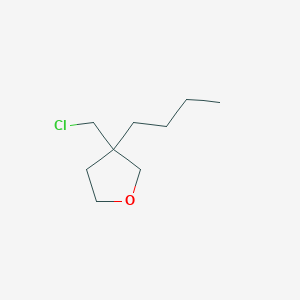
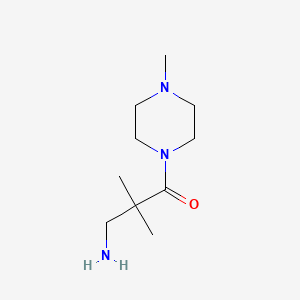
![6-[(Methylamino)methyl]-1,2-dihydropyridin-2-one](/img/structure/B13180404.png)


![1-[2-(Chloromethoxy)-4-fluorophenyl]ethan-1-one](/img/structure/B13180434.png)

